N-(4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-27-14-9-7-13(8-10-14)22-18(25)12-11-17-23-20(26)19-15-5-3-2-4-6-16(15)28-21(19)24-17/h7-10H,2-6,11-12H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNYLNGWYWCZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound with potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure
The compound's structure can be denoted as follows:
This structure features a methoxy group and a thieno[2,3-d]pyrimidine moiety, which are significant for its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. Compounds with similar thieno-pyrimidine structures have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways. Thieno derivatives have been noted for their ability to modulate COX and LOX pathways.
- Antioxidant Properties : The presence of the methoxy group is associated with enhanced antioxidant activity.
The biological activity of this compound may be attributed to several mechanisms:
-
Enzyme Inhibition : Studies have shown that similar compounds inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
Enzyme IC50 Value (μM) AChE 10.4 BChE 7.7 - Binding Affinity : Molecular docking studies indicate that the compound may bind effectively to protein targets involved in cancer progression and inflammation.
Case Studies and Research Findings
- In Vitro Studies : A study reported that derivatives of thieno-pyrimidines showed significant inhibitory activity against cancer cell lines (IC50 values ranging from 5 to 20 μM), indicating that structural modifications can enhance potency.
- Animal Models : In vivo studies demonstrated that compounds similar to this compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
Q & A
Q. Advanced Research Focus
- In Vitro Models :
- Enzyme Assays : Fluorescence-based kinase inhibition assays (e.g., EGFR, VEGFR2) with ATP concentration fixed at 10 µM .
- Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hr exposure .
- In Vivo Models :
- Xenograft Studies : Administer 10–50 mg/kg/day (IP) in nude mice with tumor volume monitoring .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS .
Key Controls : Include positive controls (e.g., imatinib for kinase assays) and vehicle controls (DMSO <0.1%) .
How can crystallographic data inform molecular interaction studies?
Advanced Research Focus
X-ray crystallography reveals:
- Hydrogen Bonding : N–H⋯O interactions between the propanamide group and kinase active sites (e.g., distance: 2.8–3.2 Å) .
- Hydrophobic Contacts : Cyclohepta ring stacking with phenylalanine residues in target proteins .
- Conformational Analysis : Compare crystal structures with docked poses to refine computational models .
Example : A related compound’s crystal structure showed 88.36° dihedral angles in the cyclohepta ring, influencing binding pocket compatibility .
What analytical challenges arise in characterizing this compound’s stability?
Q. Advanced Research Focus
- Degradation Pathways : Hydrolysis of the 4-oxo group under acidic conditions (pH <3) or photodegradation in UV light .
- Analytical Solutions :
- HPLC-PDA : Monitor degradation products using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks to identify stable formulations .
Stabilization : Lyophilize with mannitol to enhance shelf life (>12 months at −20°C) .
How do researchers differentiate this compound from structurally similar analogs?
Q. Basic Research Focus
- Spectroscopic Fingerprinting : Compare ¹³C NMR shifts of the cyclohepta ring (δ 120–140 ppm) with simpler analogs lacking this moiety .
- Biological Profiling : Screen against a panel of 10+ kinase targets to identify unique inhibition patterns (e.g., selective JAK2 inhibition) .
Advanced Tip : Use principal component analysis (PCA) of physicochemical properties (logP, MW, H-bond donors) to cluster analogs and highlight uniqueness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
